cisapride

Description

Properties

IUPAC Name |

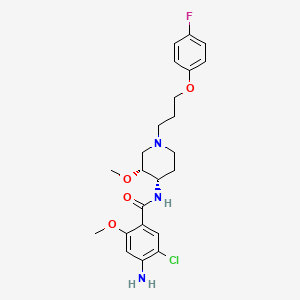

4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSUBABJRXZOMT-RBBKRZOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in methanol. Soluble in acetone, Practically insoluble in water. | |

| Details | PDR; Physicians' Desk Reference. 50th ed. 1996. Montvale,NJ: Medical Economics Co p.1300 (1996) | |

| Record name | CISAPRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly biege powder | |

CAS No. |

81098-60-4, 260779-88-2 | |

| Record name | cisapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cisapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CISAPRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reductive Amination of 3-Methoxy-4-Piperidinone

The foundational synthetic route to this compound involves reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (1) with benzylamine under hydrogenation conditions. This step yields 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine (2), a key intermediate. The reaction is typically conducted in a reaction-inert solvent such as tetrahydrofuran (THF) or 4-methyl-2-pentanone (MIK), with palladium-on-carbon (Pd/C) as the catalyst.

Post-reduction, the intermediate (2) exhibits a cis/trans stereoisomer ratio of approximately 93:7. This imbalance necessitates subsequent enrichment steps to achieve the pharmacologically required cis-stereochemistry.

Amidation with 4-Amino-5-Chloro-2-Methoxybenzoic Acid

The final step involves coupling the piperidinamine intermediate (2) with 4-amino-5-chloro-2-methoxybenzoic acid (3) via a mixed anhydride intermediate. Ethyl chloroformate is employed to generate the reactive acylating agent, which subsequently reacts with (2) in solvents such as chloroform or tert-butyl methyl ether. This step furnishes this compound (4) in yields exceeding 70%.

Stereochemical Control in this compound Synthesis

Challenges in cis/trans Isomer Separation

The industrial synthesis of this compound is complicated by the formation of trans-stereoisomers during the reductive amination step. These isomers arise due to the equatorial preference of the 3-methoxy group during piperidine ring puckering. Traditional crystallization methods struggle to resolve cis and trans isomers, necessitating innovative enrichment strategies.

Acid Addition Salt Formation for Enrichment

A breakthrough in stereochemical control involves converting the piperidinamine intermediate (2) into acid addition salts. Treatment with inorganic acids such as hydrochloric or nitric acid in solvents like MIK or n-butanol preferentially crystallizes the cis-isomer. For example, nitric acid in n-butanol enriches the cis/trans ratio to ≥98:2 (Table 1).

Table 1: Enrichment of cis-Isomer via Acid Addition Salts

| Initial cis/trans Ratio | Solvent | Acid | mol/mol (Acid:Base) | Final cis/trans Ratio | Yield (%) |

|---|---|---|---|---|---|

| 93:7 | Isopropanol | HCl | 1:1 | 98:2 | 85 |

| 93:7 | MIK | HNO₃ (65%) | 1.05:1 | 99:1 | 82 |

| 92:8 | n-Butanol | HNO₃ (65%) | 1:1 | 98:2 | 88 |

This method capitalizes on the differential solubility of cis and trans acid salts, enabling scalable purification.

Process Optimization and Industrial Considerations

Solvent Selection for Crystallization

The choice of solvent critically impacts crystallization efficiency. Polar aprotic solvents like MIK enhance the solubility of trans-isomers, facilitating their removal during filtration. Non-polar solvents such as toluene are less effective, yielding lower enrichment ratios.

Acid Stoichiometry and Temperature Effects

Optimal acid-to-base molar ratios (1.05–1.1:1) and elevated temperatures (75–80°C) improve crystal nucleation kinetics. For instance, nitric acid at 1.05:1 ratio in MIK achieves a 99:1 cis/trans ratio, underscoring the importance of precise stoichiometric control.

Catalytic Debenzylation and Tritiation

Tritiated this compound, used in pharmacokinetic studies, is synthesized via catalytic debenzylation of the benzylamine intermediate under tritium gas. This step retains the cis-stereochemistry while introducing the radiolabel, enabling tracer studies without altering pharmacological activity.

Analytical Validation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR confirm the cis-configuration by characterizing the coupling constants between the 3-methoxy and 4-amino protons. The cis-isomer exhibits distinct NOE correlations between these groups, unlike the trans-counterpart.

Chemical Reactions Analysis

Step 1: Reductive Amination

1-[3-(4-Fluorophenoxy)propyl]-3-methoxy-4-piperidone undergoes reductive amination with benzylamine in methanol or tetrahydrofuran (THF) under hydrogen gas to yield 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinamine. This intermediate is isolated as a nitrate salt (89–98% cis-isomer) through crystallization in methyl isobutyl ketone (MIK) .

Step 2: Mixed Anhydride Formation

4-Amino-5-chloro-2-methoxybenzoic acid reacts with ethyl chloroformate in MIK and triethylamine to form a mixed anhydride. This intermediate reacts with the piperidinamine derivative to produce this compound, achieving a cis/trans isomer ratio >99:1 after crystallization .

| Reaction Parameter | Conditions |

|---|---|

| Reductive amination solvent | Methanol, THF, or toluene |

| Crystallization solvent | MIK or toluene |

| This compound purity | >99% cis-isomer |

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP3A4), producing three major metabolites:

Primary Pathways

-

Oxidative N-dealkylation : Cleavage of the piperidine nitrogen to form northis compound .

-

Aromatic hydroxylation : Hydroxylation at the fluorophenyl (3-Fluoro-4-hydroxythis compound) or benzamide moiety (4-Fluoro-2-hydroxythis compound) .

Stereoselective Pharmacokinetics

-

The (−)-enantiomer shows 2.9-fold higher plasma exposure (: 30 vs. 10.5 ng/mL) and AUC (201 vs. 70 ng·h/mL) compared to the (+)-enantiomer .

-

Grapefruit juice inhibits CYP3A4, increasing by 85% for (−)-cisapride and 75% for (+)-cisapride .

| Parameter | (−)-Cisapride | (+)-Cisapride |

|---|---|---|

| (ng/mL) | 30 ± 13.6 | 10.5 ± 3.4 |

| AUC (ng·h/mL) | 201 ± 161 | 70 ± 51.5 |

| (h) | 4.7 ± 2.7 | 4.8 ± 3.0 |

Stereochemical Considerations

This compound’s cis-configuration between the 3-methoxy and 4-amino groups on the piperidine ring is critical for activity. Synthesis employs enantiomer enrichment via nitrate salt crystallization, achieving >98% cis-isomer purity .

Enantiomer Ratios

| Matrix | (−)/(+)-Cisapride Ratio |

|---|---|

| Plasma (water-treated) | 2.9:1 |

| Plasma (grapefruit juice) | 3:1 |

Degradation Pathways

This compound is susceptible to hydrolysis under acidic conditions, breaking the amide bond to yield 4-amino-5-chloro-2-methoxybenzoic acid and the piperidinamine derivative .

Stability Data

| Condition | Degradation Product |

|---|---|

| Acidic hydrolysis | 4-Amino-5-chloro-2-methoxybenzoic acid |

| Oxidative stress | Hydroxylated derivatives |

Drug-Drug Interactions

This compound’s KCNH6 channel inhibition amplifies insulin secretion when combined with tolbutamide, a K channel blocker .

| Interaction | Mechanism | Outcome |

|---|---|---|

| This compound + Tolbutamide | Synergistic K channel inhibition | 2.5-fold ↑ insulin secretion |

| This compound + Grapefruit juice | CYP3A4 inhibition | 85% ↑ (−)-cisapride exposure |

Scientific Research Applications

Clinical Applications

1. Gastroesophageal Reflux Disease (GERD)

Cisapride has been shown to effectively increase the resting lower esophageal sphincter pressure, which is crucial in managing GERD. A study involving healthy controls and reflux patients demonstrated that this compound significantly raised the lower esophageal sphincter pressure and improved peristaltic contractions .

2. Gastroparesis

this compound has been investigated for its efficacy in treating gastroparesis, a condition characterized by delayed gastric emptying. In a double-blind, placebo-controlled trial involving patients with upper gut dysmotility, this compound improved gastric emptying of solids significantly compared to placebo . Furthermore, a long-term open-label study indicated substantial symptom relief and weight gain in patients with idiopathic gastroparesis who had previously failed other treatments .

3. Other Motility Disorders

this compound has also been evaluated in patients with chronic idiopathic intestinal pseudo-obstruction. While some studies indicated improvements in gastric motility and symptom scores, the overall symptomatic benefit was not significantly greater than that of placebo .

Data Tables

Case Studies

Case Study 1: GERD Management

In a controlled trial with 20 participants (10 healthy controls and 10 GERD patients), this compound administration resulted in an average increase of lower esophageal sphincter pressure from 8.7 mm Hg to between 15-20 mm Hg for at least 90 minutes post-administration. This improvement was statistically significant (p < 0.01) and suggests this compound's potential as an effective treatment for GERD .

Case Study 2: Long-term Efficacy in Gastroparesis

An open-label study assessed 11 patients with idiopathic gastroparesis who had previously failed metoclopramide treatment. After receiving this compound for an average duration of 12 months, symptom scores improved significantly from 30.9 to 14.4 (p < 0.002). Additionally, gastric emptying half-time improved from an average of 113 minutes to 94 minutes, indicating enhanced gastric motility .

Safety and Regulatory Concerns

Despite its effectiveness, this compound has faced significant safety concerns leading to its withdrawal from many markets due to reports of serious cardiac events associated with its use. The FDA issued warnings regarding its potential to prolong the QT interval, which can lead to life-threatening arrhythmias . As a result, its use is now highly restricted, and it is contraindicated in patients taking certain medications that affect its metabolism.

Mechanism of Action

The compound exerts its effects by binding to serotonin 5-HT3 and dopamine D2 receptors, thereby blocking their activity. This dual antagonistic action helps in reducing nausea and vomiting, making it a potential candidate for antiemetic therapy. The molecular targets include the receptor sites on the neurons, and the pathways involved are related to neurotransmitter signaling .

Comparison with Similar Compounds

Tables

Table 1. Comparative Pharmacokinetics

| Drug | Half-Life (h) | Metabolism | Excretion |

|---|---|---|---|

| This compound | 6–12 | Hepatic (CYP3A4) | Urine/Feces (≤10%) |

| Metoclopramide | 4–6 | Hepatic (CYP2D6) | Renal (70–85%) |

| Mosapride | 2–3 | Hepatic (CYP3A4) | Renal (50%) |

Table 2. Adverse Event Incidence

| Adverse Event | This compound (%) | Metoclopramide (%) | Mosapride (%) |

|---|---|---|---|

| Diarrhea | 4.1 | 10–20 | <5 |

| Cardiac Arrhythmias | 0.1–1.0* | None | None |

| CNS Effects | None | 10–30 | None |

*Dose-dependent risk; higher with drug interactions .

Biological Activity

Cisapride is a gastrokinetic agent primarily recognized for its role as a 5-HT4 receptor agonist. This compound has been extensively studied for its ability to enhance gastrointestinal motility, particularly in conditions characterized by dysmotility such as gastroparesis and chronic idiopathic intestinal pseudo-obstruction. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions predominantly through its action on the 5-HT4 serotonin receptors located in the gastrointestinal tract. By stimulating these receptors, this compound enhances the release of acetylcholine (ACh), which is crucial for promoting intestinal motility. It may also exert effects through 5-HT4 receptor-independent mechanisms, contributing to its gastrokinetic properties .

Chemical Structure

- Chemical Name : (±)-4-Amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide

- Molecular Formula : C23H29ClFN3O4

- Purity : ≥99% .

Efficacy in Gastroparesis

A double-blind, placebo-controlled trial involving 26 patients with upper gut dysmotility demonstrated that this compound significantly improved gastric emptying of solids compared to placebo (p < 0.05). Although both groups showed improvements in symptom scores, the overall symptomatic benefit was not statistically greater for this compound than for placebo .

Effects on Esophageal Function

In a study assessing the impact of this compound on esophageal motor function, healthy volunteers receiving intravenous this compound did not experience significant changes in lower esophageal sphincter pressure or contractions compared to placebo. This indicates that this compound does not adversely affect the interdigestive migrating motor complex .

Case Studies

Cardiac Safety Profile

this compound has been associated with cardiac arrhythmias, particularly when used concurrently with drugs that prolong the QT interval or inhibit CYP3A4 metabolism. A retrospective analysis found no significant increase in serious arrhythmic events among patients using this compound alone; however, caution is advised when prescribing it alongside other medications that may exacerbate this risk .

Pediatric Use

In children treated with this compound, a study indicated no significant changes in QT intervals before and after treatment. The occurrence of arrhythmias was rare and primarily linked to overdoses or drug interactions, suggesting that therapeutic doses are generally safe .

Summary of Research Findings

Q & A

Q. What experimental models are commonly employed to study cisapride’s pharmacokinetics and cardiac safety?

this compound’s metabolism and cardiac effects are evaluated using:

- hiPSC-derived hepatocytes (hiPSC-Heps) for metabolic profiling (e.g., northis compound conversion rates with/without CYP3A4 inhibitors) .

- hERG channel inhibition assays to quantify cardiac risk (IC50 = 112 nM for this compound) .

- Animal models (dogs, humans) for pharmacokinetic-pharmacodynamic (PKPD) modeling, focusing on QT interval prolongation .

Q. How do cytochrome P450 3A4 (CYP3A4) inhibitors influence this compound’s pharmacokinetics, and what methodologies quantify these interactions?

CYP3A4 inhibitors (e.g., ketoconazole, fluconazole) reduce this compound metabolism, increasing plasma levels and QT prolongation risk. Key methods include:

- In vitro metabolic assays measuring northis compound conversion rates (e.g., 68–85% reduction with ketoconazole) .

- Clinical pharmacokinetic studies showing an 8-fold increase in this compound AUC with ketoconazole co-administration .

Q. What statistical approaches are used to analyze this compound’s effects on gastrointestinal motility in clinical trials?

- Paired Student’s t-tests and ANOVA for within-subject comparisons of motility parameters (e.g., interdigestive motor complexes) .

- High-performance liquid chromatography (HPLC) for plasma concentration measurements, reported as mean ± SEM .

Q. What electrocardiographic markers are critical for assessing this compound-induced cardiotoxicity?

- QTc interval prolongation (threshold: ≥0.450 seconds) and JTc prolongation (≥0.360 seconds), measured via continuous ECG monitoring in preterm infants and adults .

Advanced Research Questions

Q. What methodological challenges arise when translating this compound’s cardiac safety data from preclinical models to humans?

- Species-specific PKPD discrepancies : this compound’s pharmacokinetic models in dogs showed poor fit compared to humans, necessitating Bayesian approaches for translational analysis .

- Time-matched PK-ECG sampling in humans to correlate drug concentrations with QT effects, addressing interspecies variability .

Q. How should researchers address contradictory efficacy outcomes in meta-analyses comparing this compound to alternative prokinetic agents?

- Standardized endpoints : Use gastric emptying rates (e.g., erythromycin’s 44% improvement vs. This compound’s 27%) and symptom scores for cross-study comparisons .

- Sensitivity analyses to control for heterogeneity in dosing, patient populations, and co-administered drugs .

Q. What ethical and methodological considerations are critical when studying this compound in preterm infants despite safety controversies?

- Strict inclusion criteria : Limit studies to infants ≥32 weeks’ gestational age with continuous ECG monitoring .

- Dose optimization : Use 0.1–0.2 mg/kg doses, avoiding concomitant CYP3A4 inhibitors, to mitigate QTc prolongation (observed in 32–54% of preterm infants) .

Q. How can in silico and multi-omics approaches enhance traditional assays in predicting this compound’s off-target effects?

- Computational hERG modeling : Predicts channel blockade using IC50 values from patch-clamp assays (e.g., Patchliner systems) .

- Transcriptomic profiling : Identifies cardiac tissue responses to this compound exposure, validated via hiPSC-derived cardiomyocytes .

Data Contradiction Analysis

Q. How do conflicting reports on this compound’s efficacy in gastroparesis inform experimental design?

- Blinded RCTs with active comparators (e.g., domperidone, metoclopramide) are essential to control for placebo effects and dosing variability .

- Post hoc subgroup analyses to identify responders (e.g., diabetic vs. idiopathic gastroparesis) .

Q. What factors explain discrepancies in this compound’s metabolic stability across in vitro and clinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.